H-D-Phe-Ala-OH

Description

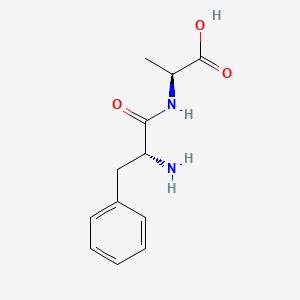

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m0/s1 |

InChI Key |

MIDZLCFIAINOQN-WCBMZHEXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

sequence |

FA |

Origin of Product |

United States |

Conformational Analysis and Structural Elucidation of H D Phe Ala Oh

Experimental Spectroscopic Characterization of H-D-Phe-Ala-OH Conformations

Experimental methods provide invaluable insights into the ensemble of conformations adopted by this compound in solution and the solid state. Techniques such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy (IR, Raman) are powerful tools for characterizing the structural propensities and dynamics of this dipeptide.

Circular Dichroism (CD) Studies on Dipeptide Secondary Structural Propensities

Circular dichroism (CD) spectroscopy is highly sensitive to the chiral environment of a molecule and is widely used to investigate the secondary structure of peptides. photophysics.comnih.gov For dipeptides containing a chromophore, such as the phenyl group in phenylalanine, the CD spectrum provides information about the backbone conformation and the spatial arrangement of the side chains.

Table 1: Expected Circular Dichroism Features for Phenylalanine-Containing Dipeptides This table is based on general principles and data from analogous compounds.

| Dipeptide Stereoisomer | Expected CD Signal Feature (around 210-220 nm) | Dominant Conformation Indicated | Reference |

| L-Phe-L-Ala | Positive Cotton Effect | β-turn / Extended | mdpi.com |

| D-Phe-L-Ala | Negative Cotton Effect | β-turn / Extended | scispace.commdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. csic.es Parameters such as chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs) provide detailed information about the dihedral angles and through-space proximities of atoms. libretexts.org

Although a specific high-resolution NMR spectrum for this compound is not available in the provided search results, studies on the diastereomeric pairs L-alanyl-L/D-phenylalanine and L-phenylalanyl-L/D-alanine offer significant insights. cdnsciencepub.com These studies have shown that NMR parameters can be used to determine the preferred rotamers about the Cα-Cβ bond of the phenylalanine residue and to infer a β-type conformation for the peptide chain. cdnsciencepub.com The data from these studies are consistent with a shorter end-to-end distance in L,D-dipeptides compared to their L,L-counterparts. cdnsciencepub.com

Table 2: Representative ¹H NMR Chemical Shift Ranges for Dipeptide Residues This table presents typical chemical shift ranges and is not specific to this compound.

| Proton | Typical Chemical Shift Range (ppm) | Factors Influencing the Shift | Reference |

| Amide (NH) | 7.0 - 9.0 | Hydrogen bonding, solvent exposure | pressbooks.pub |

| α-CH (Ala) | 4.0 - 4.5 | Backbone conformation, neighboring residues | pressbooks.pub |

| α-CH (Phe) | 4.5 - 5.0 | Backbone conformation, ring current effects | pressbooks.pub |

| β-CH₂ (Phe) | 2.8 - 3.5 | Side chain rotameric state (χ₁) | cdnsciencepub.com |

| Methyl (Ala) | 1.2 - 1.6 | Local electronic environment | cdnsciencepub.com |

| Aromatic (Phe) | 7.0 - 7.5 | Electronic properties of the phenyl ring | cdnsciencepub.com |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding Network Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the secondary structure and hydrogen bonding network of peptides. acs.orgnih.govepfl.ch The frequencies of the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly sensitive to the peptide's conformation.

For phenylalanine-containing peptides, Raman spectroscopy is also a powerful tool for probing the environment of the aromatic side chain. mdpi.comcsic.es Specific bands corresponding to the vibrational modes of the phenyl ring can be identified and their positions and intensities can provide information about the side chain conformation and interactions. mdpi.com

A study on dipeptides containing norvaline and phenylalanine identified characteristic Raman signals for the Phe residue at 1003 cm⁻¹ (benzene breathing mode) and 1034 cm⁻¹ (in-plane C-H bending). mdpi.com Experimental FT-IR and micro-Raman spectroscopy, coupled with quantum chemical calculations, have been used to investigate the geometrical, energetic, and vibrational characteristics of phenylalanine-containing dipeptides. researchgate.net These studies allow for a detailed assignment of the vibrational spectra based on the Potential Energy Distribution (PED) of the vibrational modes. researchgate.net For this compound, such an analysis would reveal the nature of intramolecular and intermolecular hydrogen bonds, which are crucial for stabilizing specific conformations and for self-assembly processes.

Table 3: Key Vibrational Bands for the Conformational Analysis of Phenylalanine-Containing Peptides This table is based on data from analogous compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information | Reference |

| Amide I | 1630 - 1700 | Secondary structure (β-sheet, β-turn, random coil) | acs.org |

| Amide II | 1510 - 1580 | Secondary structure, hydrogen bonding | acs.org |

| Phenyl Ring Breathing | ~1003 | Phenylalanine side chain environment | mdpi.com |

| Phenyl C-H in-plane bend | ~1034 | Phenylalanine side chain environment | mdpi.com |

Computational Modeling of this compound Conformational Space

Computational methods are essential for exploring the vast conformational space of flexible molecules like dipeptides and for providing a theoretical framework to interpret experimental data. Molecular dynamics simulations and quantum chemical calculations are two powerful approaches to study the structure, flexibility, and energetics of this compound.

Molecular Dynamics (MD) Simulations for Exploring Dipeptide Flexibility and Ensemble

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of a peptide by simulating the motions of its atoms over time. acs.org These simulations can reveal the flexibility of the dipeptide, the preferred conformations, and the transitions between them.

Studies on dipeptides containing D-amino acid residues have utilized MD simulations to understand the role of chirality in their function and self-assembly. nii.ac.jp For example, MD simulations of Phe-Phe dipeptides with different chiral combinations (L-Phe-L-Phe, D-Phe-D-Phe, L-Phe-D-Phe, and D-Phe-L-Phe) have shown that the chirality of the constituent amino acids strongly influences their self-assembling behavior. nii.ac.jp Similarly, MD simulations of this compound would allow for the exploration of its conformational ensemble in solution, providing insights into the populations of different conformers and the dynamics of their interconversion. These simulations can also be used to calculate theoretical observables that can be directly compared with experimental data from NMR or CD spectroscopy.

Table 4: Key Parameters from Molecular Dynamics Simulations of Dipeptides

| Parameter | Information Provided | Relevance to this compound | Reference |

| Ramachandran Plot (φ, ψ) | Allowed backbone dihedral angles | Prediction of secondary structure propensities (β-turn, extended) | nii.ac.jp |

| Radius of Gyration (Rg) | Compactness of the molecule | Insight into the overall shape and folding | nii.ac.jp |

| Root Mean Square Deviation (RMSD) | Structural stability and fluctuations | Assessment of conformational stability over time | acs.org |

| Hydrogen Bond Analysis | Intramolecular and intermolecular H-bonds | Understanding the forces stabilizing different conformers | nii.ac.jp |

Quantum Chemical Calculations of Energetic Landscapes and Preferred Conformers

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and energetics of molecules. rsc.orgarxiv.org These methods can be used to calculate the relative energies of different conformers of this compound, to optimize their geometries, and to predict spectroscopic properties. researchgate.net

For phenylalanine-containing dipeptides, DFT calculations have been successfully used to investigate the effect of the amino acid sequence on the geometry and to analyze the planarity of the amide bond. researchgate.net These calculations, when combined with experimental data, allow for a detailed understanding of the structure-property relationships. For this compound, quantum chemical calculations can be used to construct a potential energy surface as a function of the key dihedral angles (φ, ψ, and χ₁). This would allow for the identification of the lowest energy conformers and the energy barriers between them. Furthermore, theoretical CD, NMR, and vibrational spectra can be calculated for these conformers and compared with experimental data to validate the computational models and to provide a more detailed interpretation of the experimental results. researchgate.netnih.gov

Table 5: Applications of Quantum Chemical Calculations in Dipeptide Analysis

| Calculation Type | Information Obtained | Relevance to this compound | Reference |

| Geometry Optimization | Lowest energy 3D structure of conformers | Provides detailed bond lengths, bond angles, and dihedral angles | researchgate.net |

| Potential Energy Scan | Energetic landscape as a function of dihedral angles | Identifies stable conformers and transition states | researchgate.net |

| Frequency Calculation | Vibrational frequencies and intensities (IR, Raman) | Aids in the assignment of experimental vibrational spectra | researchgate.netnih.gov |

| NMR Chemical Shift Calculation | Theoretical prediction of NMR chemical shifts | Helps in the interpretation of experimental NMR data | nih.gov |

| CD Spectra Calculation | Theoretical prediction of CD spectra | Assists in the assignment of experimental CD spectra to specific conformers | scispace.com |

Application of Systematic Conformational Search Algorithms for Global Minima Identification

Systematic conformational search algorithms are powerful computational tools for exploring the potential energy surface of a molecule to identify its most stable conformations, or minima. uni-muenchen.demit.edu These methods function by systematically rotating the molecule's rotatable bonds at defined increments, thereby generating a comprehensive library of possible three-dimensional structures. acs.org This approach contrasts with random search strategies by aiming for a more exhaustive exploration of the conformational space. uni-muenchen.de

Initial Structure Generation : An initial geometry of the dipeptide is created. acs.org

Torsional Angle Rotation : Selected dihedral angles are systematically rotated. For a dipeptide, this typically includes the φ (C'-N-Cα-C') and ψ (N-Cα-C'-N) angles of the backbone.

Energy Calculation : The potential energy of each generated conformer is calculated using a chosen force field or quantum mechanical method.

Geometry Optimization : The generated structures are subjected to energy minimization to relax them to the nearest local energy minimum. uni-muenchen.de

Global Minimum Identification : The conformer with the lowest energy after optimization is identified as the global minimum, representing the most energetically favorable structure. uni-muenchen.de

Studies on various dipeptides have demonstrated that their conformational space is populated by a limited number of stable structures. nih.gov The most common conformations for dipeptides are the C7eq and C5 forms, which are stabilized by intramolecular hydrogen bonds forming seven-membered and five-membered rings, respectively. uni-muenchen.de For instance, in a related dipeptide, the C7eq conformation was found to be the most favorable, with a C5 conformation being the next most stable structure. uni-muenchen.de The size and flexibility of the amino acid side chains significantly influence the number of possible conformers. nih.gov

Advanced algorithms, such as OmniMerge, partition the molecule into smaller, manageable subchains (like individual amino acid residues) and then merge the feasible conformations of these parts to construct the conformational space of the entire molecule. mit.edu This divide-and-conquer strategy, combined with filtering to ensure compatibility between overlapping subchains, improves the efficiency of identifying all conformations that satisfy specific geometric constraints, which can be derived from experimental data like NMR spectroscopy. mit.edu

The table below illustrates a typical output from a conformational search, showing the key dihedral angles and relative energies for the identified stable conformers of a generic dipeptide.

| Conformer | φ (phi) Angle (°) | ψ (psi) Angle (°) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| Global Minimum (C7eq) | -85 | +75 | 0.00 | Intramolecular H-bond (i -> i+2) |

| Conformer 2 (C5) | -150 | +150 | +1.25 | Intramolecular H-bond (i -> i+1) |

| Conformer 3 (β-strand) | -130 | +140 | +2.10 | Extended backbone |

| Conformer 4 (α-helical) | -60 | -50 | +3.50 | Helical turn propensity |

Note: The data in this table is illustrative and represents typical values found in dipeptide conformational analyses. Actual values for this compound would require specific computational studies.

X-ray Crystallographic Analysis of this compound and Analogous Dipeptide Structures

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic coordinates of a molecule in its solid, crystalline state. libretexts.org The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org This pattern provides the information needed to calculate an electron density map, from which the atomic structure can be modeled and refined. libretexts.org

For example, the crystal structure of L-phenylalanyl-L-alanine (L-Phe-L-Ala) dihydrate reveals how dipeptides with hydrophobic residues pack in a crystalline lattice. researchgate.net In this structure, the molecules arrange into a three-dimensional network stabilized by hydrogen bonds. researchgate.net The hydrophobic side chains (phenylalanine and alanine) aggregate together, forming distinct columns within the crystal. researchgate.net

Key structural parameters obtained from the crystallographic analysis of L-Phe-L-Ala dihydrate are detailed in the table below. These parameters define the geometry of the peptide backbone and the orientation of the side chains.

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁ | The symmetry elements of the crystal. |

| Unit Cell Dimensions | a = 9.85 Å, b = 5.08 Å, c = 14.72 Å, β = 107.4° | The dimensions of the fundamental repeating unit of the crystal. |

| φ (Phe) | -135.9° | Torsion angle around the N-Cα bond of Phenylalanine. |

| ψ (Phe) | 148.6° | Torsion angle around the Cα-C' bond of Phenylalanine. |

| χ¹ (Phe) | -63.5° | Torsion angle defining the orientation of the Phenylalanine side chain. |

| φ (Ala) | -87.0° | Torsion angle around the N-Cα bond of Alanine (B10760859). cdnsciencepub.com |

| ψ (Ala) | 150.9° | Torsion angle around the Cα-C' bond of Alanine. cdnsciencepub.com |

Note: Data primarily from the crystal structure of L-Phe-L-Ala dihydrate researchgate.net and methyloxycarbonyl-L-phenylalanyl-L-alanine ethyl dithioester cdnsciencepub.com, which serve as close analogs.

The conformation observed in the crystal is a result of both intramolecular forces and intermolecular packing forces within the crystal lattice. cdnsciencepub.com The structure is often stabilized by a network of intermolecular hydrogen bonds, for instance, between the peptide's N-H group and a neighboring molecule's carboxylate group. researchgate.net The specific conformation adopted in the solid state, such as an extended β-strand-like structure, may differ from the lowest-energy conformers identified in the gas phase or in solution, where intermolecular packing constraints are absent.

Biophysical Investigations of H D Phe Ala Oh Systems

Self-Assembly Mechanisms of H-D-Phe-Ala-OH and Related Ultrashort Peptides

The self-assembly of ultrashort peptides, including the dipeptide this compound, is a process driven by a delicate balance of non-covalent interactions. These interactions guide the spontaneous organization of individual peptide molecules into ordered, hierarchical nanostructures. frontiersin.orgmdpi.com The resulting architectures, which can range from fibrils and ribbons to nanotubes and nanorods, are of significant interest for their potential applications in biomedicine and materials science. frontiersin.orgacs.orgfrontiersin.org The specific sequence of amino acids and their stereochemistry play a crucial role in dictating the final morphology and stability of these self-assembled materials. upc.edunih.gov

Investigation of Nucleation and Growth Kinetics in Supramolecular Assembly Formation

The formation of supramolecular structures from peptides is a kinetic process that typically follows a nucleation-dependent pathway. mdpi.com This process can be broken down into three main phases: a lag phase, a growth phase, and a plateau phase. mdpi.com

Initially, in the lag phase , peptide monomers and small oligomers exist in solution. During this time, they undergo structural rearrangements to form a critical nucleus, which is a small, ordered aggregate. mdpi.com The formation of this nucleus is a key energy barrier that must be overcome for self-assembly to proceed. mdpi.com

Once a stable nucleus is formed, the growth phase begins. In this phase, the nucleus acts as a seed, and further monomers add to it, leading to the elongation and formation of larger structures like protofilaments. mdpi.com This growth can be influenced by factors such as peptide concentration. nih.gov

Finally, the process reaches a plateau phase when the concentration of free monomers decreases, and the system reaches a state of equilibrium. The kinetics of this entire process, from nucleation to the final fibril formation, can be studied using various techniques, and the data can be fitted to kinetic models to understand the underlying mechanisms, such as primary nucleation, elongation, and secondary processes like fragmentation. nih.gov Recent studies have also highlighted the role of liquid-liquid phase separation (LLPS) in the initial pre-aggregation stage, which can influence the subsequent evolution of the fibrillar network. rsc.org

Analysis of Hierarchical Assembly Pathways and Resulting Morphological Diversity (e.g., Fibrils, Nanorods)

Peptide self-assembly is a hierarchical process where simple building blocks organize into progressively more complex structures. frontiersin.orgfrontiersin.org This bottom-up approach allows for the formation of a wide variety of morphologies. frontiersin.org

The process often begins with the formation of primary structures like β-sheets, driven by hydrogen bonding. mdpi.com These sheets can then associate laterally to form tapes or ribbons. mdpi.com Further assembly can lead to the twisting of these ribbons to form helical structures, or their stacking to form fibrils. nih.gov

The final morphology of the assembled structure is highly dependent on the specific peptide sequence and the environmental conditions. nih.gov For example, single amino acids like phenylalanine can self-assemble into various structures such as fibrils, ribbons, and rods depending on the solvent system. frontiersin.org Short peptides have been observed to form a diverse range of nanostructures including:

Nanotubes acs.orgresearchgate.net

Nanosheets frontiersin.org

Vesicles nih.gov

This morphological diversity arises from the subtle balance of intermolecular interactions and can be influenced by factors such as pH, temperature, and the presence of co-solvents. acs.orgnih.gov The ability to control the hierarchical assembly pathway is crucial for designing materials with specific desired properties. acs.org

Stereochemical Influence of the D-Phe Residue on Self-Assembly Architectures and Stability

The stereochemistry of the amino acid residues within a peptide has a profound impact on its self-assembly behavior and the stability of the resulting nanostructures. upc.edunih.gov The introduction of a D-amino acid, such as in this compound, into a peptide sequence composed of L-amino acids can significantly alter the assembly process.

Studies on dipeptides containing both L- and D-phenylalanine have shown that heterochirality can lead to the formation of more homogeneous and stable nanotubes compared to their homochiral counterparts. nih.gov The presence of the D-amino acid can alter the packing of the peptide molecules, leading to different intermolecular interactions and ultimately different morphologies. acs.org For instance, the replacement of an L-Phe with a D-Phe in a dipeptide was found to restrict the structural diversity and polymorphism, favoring the formation of nanofibers. upc.edunih.gov

Theoretical calculations have suggested that heterochiral dipeptides can have a much higher stability in an antiparallel arrangement compared to homochiral versions, which can be attributed to the formation of a more favorable hydrophobic core. upc.edunih.gov This enhanced stability can also translate to the macroscopic properties of the resulting materials, such as the formation of thermoreversible hydrogels. acs.org Furthermore, the incorporation of D-amino acids can increase the enzymatic stability of the peptide assemblies, which is an important consideration for biomedical applications. nih.gov

The specific position of the D-amino acid within the peptide sequence is also critical. Studies on tripeptides have shown that the location of a D-isomer can determine the resulting conformation and self-assembly into distinct nanostructures with different thermal stabilities. researchgate.net This highlights that controlling the chirality of the peptide backbone is a powerful strategy for fine-tuning the self-assembly process and the properties of the resulting nanomaterials. upc.edunih.gov

Intermolecular Interactions in this compound Aggregates

The formation and stability of aggregates of this compound are dictated by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for controlling the self-assembly process and designing materials with specific properties.

Advanced Analytical Techniques for Characterizing Non-Covalent Interactions

A variety of advanced analytical techniques are employed to characterize the non-covalent interactions within peptide aggregates. Since no single technique can provide a complete picture, a combination of orthogonal methods is often necessary. nih.govthermofisher.com

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Mass spectrometry, particularly soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), is a powerful tool for studying non-covalent complexes. nih.govresearchgate.net It can provide information on the stoichiometry of protein-protein complexes and can be used to study conformational changes. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR, including 1H NMR and 2D NOESY, can identify the chemical shifts of protons and map intermolecular interactions in space, providing insights into the proximity of different residues within an aggregate. rsc.org |

| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the chemical bonds and functional groups present and can provide information about the secondary structure of the peptide chains, such as the presence of α-helices or β-sheets. rsc.org |

| Circular Dichroism (CD) Spectroscopy | CD spectroscopy is a sensitive technique for analyzing the secondary structure of peptides in solution and monitoring conformational changes upon self-assembly. |

| Fluorescence Spectroscopy | The intrinsic fluorescence of aromatic residues like phenylalanine can be used to probe the local environment and monitor aggregation. Changes in fluorescence intensity can indicate the formation of π-π stacking interactions. rsc.org |

| Dynamic Light Scattering (DLS) | DLS is used to determine the size distribution of particles in solution, providing information on the formation and size of aggregates in the nanometer to micrometer range. nih.gov |

| Size Exclusion Chromatography (SEC) | SEC separates molecules based on their hydrodynamic size and is used to analyze and quantify soluble, non-covalent aggregates. thermofisher.com |

| Hydrophobic Interaction Chromatography (HIC) | HIC separates molecules based on their hydrophobicity and can be used to monitor conformational changes and separate protein aggregates. thermofisher.com |

| Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) | These microscopy techniques provide direct visualization of the morphology and dimensions of the self-assembled nanostructures. mdpi.com |

By employing a combination of these techniques, researchers can gain a comprehensive understanding of the non-covalent interactions that drive the self-assembly of this compound and related peptides into complex and functional nanomaterials.

Examination of Factors Stabilizing Supramolecular Architectures Formed by this compound

The self-assembly of the dipeptide this compound into stable, well-ordered supramolecular structures is governed by a delicate balance of multiple noncovalent interactions. These forces dictate the formation of architectures like nanofibers, nanotubes, and hydrogels from individual peptide molecules. frontiersin.orgcapes.gov.br The primary driving forces are hydrogen bonding, hydrophobic interactions, and π-π stacking, with electrostatic forces and van der Waals contacts also playing significant roles. frontiersin.orgacs.orgbeilstein-journals.org

Hydrogen Bonding: The peptide backbone, with its amide (-CONH-) and terminal amine (-NH3+) and carboxylate (-COO-) groups, is fundamental to forming extensive hydrogen bond networks. frontiersin.orgresearchgate.net These interactions provide directionality and are crucial for the formation of β-sheet-like arrangements, which are common motifs in peptide self-assembly. nih.govfrontiersin.org In these structures, intermolecular hydrogen bonds form between the carbonyl oxygen of one peptide and the amide hydrogen of another, creating stable, extended chains or sheets. frontiersin.orgmuni.cz The zwitterionic nature of the unprotected dipeptide at neutral pH allows for strong salt bridges between the charged termini, which triggers the self-assembly process. acs.org

Hydrophobic and π-π Interactions: The phenylalanine residue, with its aromatic phenyl side chain, is a key contributor to the stability of this compound assemblies. beilstein-journals.orgresearchgate.net Hydrophobic interactions drive the phenyl groups to cluster together, minimizing their contact with water, which is a primary thermodynamic driving force for assembly in aqueous solutions. mdpi.com This clustering is further stabilized by π-π stacking, an attraction between the electron-rich aromatic rings. acs.orgacs.org These π-π interactions can occur in various geometries, such as face-to-face or T-shaped, and are critical for the cohesion and rigidity of the final nanostructure. nih.govmdpi.com The combination of hydrogen bonding and π-π stacking often leads to the formation of "aromatic zippers," a stabilizing feature observed in amyloid structures that secures the hierarchical assembly. acs.orgacs.org

Influence of Chirality: The use of a D-amino acid (D-Phe) in the this compound sequence introduces specific stereochemical effects. While heterochirality (using a mix of D- and L-amino acids) does not prevent self-organization into nanotubes, it can alter the positioning of the aromatic side chains. acs.org This may lead to weaker intermolecular interactions between adjacent nanotubes compared to their homochiral counterparts. acs.org However, in some systems, heterochirality has been shown to enhance self-assembly and gelation capabilities, leading to more stable hydrogel networks. mdpi.com

The interplay of these stabilizing factors is summarized in the table below, highlighting their contribution to the formation of supramolecular structures.

| Stabilizing Factor | Interacting Groups | Role in Supramolecular Architecture |

| Hydrogen Bonding | Peptide backbone amides (-CONH-), terminal -NH3+ and -COO- groups. frontiersin.orgresearchgate.net | Provides directionality, forms β-sheet structures, and enables network interweaving. acs.orgnih.govfrontiersin.org |

| Hydrophobic Interactions | Phenylalanine side chains. beilstein-journals.orgmdpi.com | Primary thermodynamic driving force in aqueous media; promotes clustering of nonpolar groups. mdpi.com |

| π-π Stacking | Aromatic rings of phenylalanine. acs.org | Stabilizes clustered phenyl groups through orbital interactions, contributing to thermal stability and rigidity. acs.orgacs.orgfrontiersin.org |

| Electrostatic Interactions | Charged terminal -NH3+ and -COO- groups (zwitterions). beilstein-journals.orgacs.org | Forms salt bridges that can trigger and stabilize the assembly process. acs.org |

| Van der Waals Forces | All atoms in close contact. beilstein-journals.orgmdpi.com | Provide weak, non-directional attractive forces that contribute to overall stability. mdpi.com |

Impact of Solvent Systems on this compound Self-Assembly and Conformational States

The solvent environment plays a critical role in mediating the self-assembly of this compound, profoundly influencing the resulting supramolecular morphology and the conformational state of the peptide. acs.orgnih.gov The properties of the solvent, such as polarity, hydrogen-bonding capacity, and dielectric constant, directly affect the strength and nature of the noncovalent interactions that drive assembly. acs.orgrsc.org

In aqueous solutions, the hydrophobic effect is a dominant force. Water molecules tend to organize around the nonpolar phenyl rings, creating an entropically unfavorable state. This drives the phenylalanine side chains to aggregate, promoting the formation of well-ordered structures like nanotubes and fibrils where the hydrophobic cores are shielded from the solvent. mdpi.comnih.gov Therefore, water is generally a good solvent for promoting the self-assembly of such amphiphilic peptides. nih.gov

Conversely, organic solvents can disrupt this process. For instance, a study comparing the self-assembly of diphenylalanine (a related peptide) in water versus methanol (B129727) showed a strong propensity for self-assembly in water, but a very weak tendency in methanol. nih.gov Methanol, being more nonpolar than water, reduces the hydrophobic effect. Furthermore, as a hydrogen-bond donor and acceptor, it can compete with the peptide backbone for hydrogen bonds, thereby inhibiting the formation of the stable, inter-peptide hydrogen bond networks necessary for creating ordered architectures. nih.gov

The pH of the solvent is another crucial factor, particularly in aqueous systems. nih.gov For peptides with ionizable groups like this compound, changes in pH alter the protonation state of the N-terminal amine and C-terminal carboxylic acid. acs.org At a neutral pH of approximately 7.3, the peptide exists as a zwitterion, with a positively charged amine and a negatively charged carboxylate. acs.org This state facilitates the formation of electrostatic salt bridges, which are a key trigger for self-assembly into structures like hydrogels. acs.org At very low or high pH, the peptide would be uniformly positively or negatively charged, respectively, leading to electrostatic repulsion that impedes aggregation. acs.orgnih.gov

The table below details how different solvent properties can influence the self-assembly and conformation of this compound.

| Solvent/Condition | Key Property | Impact on this compound Assembly | Resulting Structures |

| Water | High polarity, strong H-bonding | Promotes hydrophobic collapse of phenyl rings; facilitates inter-peptide H-bonding. mdpi.comnih.gov | Nanotubes, fibrils, hydrogels. frontiersin.orgnih.gov |

| Methanol | Lower polarity, H-bonding competitor | Weakens hydrophobic interactions; disrupts peptide backbone H-bonds. nih.gov | Weak or no assembly. nih.gov |

| Aqueous Buffer (pH ~7.3) | Controlled pH | Promotes zwitterionic state, enabling electrostatic salt bridges. acs.org | Stable hydrogels. acs.org |

| Aqueous Buffer (Acidic/Alkaline) | Low or High pH | Creates net positive or negative charge, causing electrostatic repulsion. nih.gov | Inhibited assembly, soluble peptides. acs.org |

| Solvent Mixtures (e.g., HFIP/Water) | Tunable polarity | Allows for fine control over the balance of hydrophobic vs. H-bonding interactions. acs.org | Can yield various morphologies like nanorods or nanospheres. acs.org |

Hydrogen Exchange Studies for Conformational Dynamics

Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for probing the conformational dynamics, solvent accessibility, and stability of self-assembled peptide structures. researchgate.nettandfonline.comresearchgate.net The method relies on monitoring the rate at which labile amide protons on the peptide backbone exchange with deuterium (B1214612) from a D₂O-containing solvent. nih.gov

In the context of this compound supramolecular assemblies, the rate of hydrogen exchange provides direct insight into the local structural environment of each amide proton. preveligelab.org

Slow Exchange: Amide protons that are buried within the core of a nanostructure or are involved in stable hydrogen bonds (e.g., in a β-sheet) are shielded from the solvent. researchgate.net Consequently, they exhibit a significantly slower rate of exchange. Measuring these slow rates can provide quantitative data on the stability of the hydrogen bonds that hold the assembly together. tandfonline.com

Fast Exchange: Amide protons located on the surface of an assembly, which are readily accessible to the solvent and not constrained in stable hydrogen bonds, will exchange very rapidly. researchgate.net

By analyzing the exchange rates of different amide protons across the peptide, a map of the protected and exposed regions of the assembled structure can be generated. preveligelab.org For example, in a nanofiber formed by this compound, the amide protons of the backbone involved in the core β-sheet structure would be expected to exchange slowly, confirming their role in stabilizing the architecture. researchgate.net

HDX experiments are typically performed by first allowing the peptide to self-assemble and then introducing it into a D₂O buffer. nih.gov The exchange process is then quenched at various time points by lowering the pH and temperature, and the level of deuterium incorporation is measured by MS or NMR. nih.govpreveligelab.org A peptide-level analysis, achieved by proteolytically digesting the protein after exchange and before MS analysis, can pinpoint the specific regions of the peptide that are protected from exchange. tandfonline.compreveligelab.org

The data from HDX studies can reveal dynamic processes, such as transient "breathing" motions of the structure that allow for temporary solvent exposure, or conformational changes that occur upon interaction with other molecules. researchgate.net For self-assembling systems, less deuterium incorporation in an assembled state (like a hydrogel's protein-enriched phase) compared to a disassembled state indicates the formation of a stable, protected structure. tandfonline.com

| Parameter | Description | Implication for this compound Assemblies |

| Deuterium Incorporation Level | The amount of deuterium taken up by the peptide over time. tandfonline.com | Low incorporation indicates a protected core with stable H-bonds, characteristic of a well-ordered assembly. High incorporation suggests solvent exposure and structural flexibility. tandfonline.com |

| Exchange Rate (k_exp) | The measured rate constant for H-D exchange for a specific amide proton or peptide segment. acs.org | Slower rates (lower k_exp) correlate with greater structural stability and protection from solvent. |

| Protection Factor (P_f) | The ratio of the intrinsic exchange rate (in a random coil) to the measured exchange rate (k_int / k_exp). acs.org | A high protection factor signifies a highly stable structure where the amide proton is significantly shielded from the solvent due to its involvement in a stable H-bonded structure. nih.gov |

Biochemical Interactions and Enzymatic Reactivity of H D Phe Ala Oh

Interaction with Proteolytic Enzymes

The dipeptide H-D-Phe-Ala-OH, containing a D-phenylalanine residue, exhibits distinct interactions with proteolytic enzymes, largely characterized by a pronounced resistance to degradation. This resistance is a direct consequence of the stereochemistry of the D-amino acid, which is not readily recognized by the active sites of most naturally occurring proteases that are specific for L-amino acids. nih.govfrontiersin.org

Substrate Specificity and Cleavage Site Analysis of this compound by various Peptidases

The inclusion of a D-amino acid, such as in this compound, generally renders the peptide bond resistant to cleavage by common peptidases. lifetein.com.cn Most proteases are stereospecific, designed to cleave peptide bonds between L-amino acids. frontiersin.org For instance, aminopeptidases that would typically hydrolyze a Phe-Ala dipeptide are ineffective against the D-Phe-Ala linkage. lifetein.com.cn

However, certain microbial enzymes, such as D-aminopeptidase (DAP) and DD-peptidases, have demonstrated the ability to cleave peptide bonds involving D-amino acids. frontiersin.org For example, an alkaline D-peptidase (ADP) from Bacillus cereus has been shown to exhibit endopeptidase activity towards D-phenylalanine-containing peptide substrates. frontiersin.org The specificity of such enzymes is directed towards D-amino acid residues, making them capable of hydrolyzing a peptide like this compound.

Studies on various proteases have shown that while the peptide bond adjacent to a D-amino acid is highly resistant, cleavage can sometimes occur at other sites within a larger peptide chain containing a D-residue, albeit often at a reduced rate. plos.org For the simple dipeptide this compound, however, the primary characteristic is its stability against common proteases like trypsin and chymotrypsin, which have specificities for L-arginine/L-lysine and L-phenylalanine/L-tyrosine, respectively. cdnsciencepub.commdpi.com

The table below summarizes the expected reactivity of this compound with different classes of peptidases based on their known specificities.

| Peptidase Class | Example Enzyme | Expected Activity on this compound | Rationale |

| Aminopeptidases | Aminopeptidase N | No cleavage | Specific for N-terminal L-amino acids. lifetein.com.cn |

| Carboxypeptidases | Carboxypeptidase A | No cleavage | Specific for C-terminal L-amino acids with aromatic or branched aliphatic side chains. |

| Serine Proteases | Trypsin, Chymotrypsin | No cleavage | Specific for L-amino acid residues at the P1 site. cdnsciencepub.commdpi.com |

| D-Peptidases | Alkaline D-peptidase (ADP) | Potential cleavage | Known to hydrolyze peptide bonds involving D-amino acids, including D-phenylalanine. frontiersin.org |

Mechanistic Studies on Resistance to Proteolytic Degradation Conferred by the D-Amino Acid Residue

The resistance of peptides containing D-amino acids to proteolytic degradation is a well-established principle in biochemistry. nih.govnih.gov This resistance stems from the stereospecificity of proteases, which have active sites exquisitely evolved to bind and cleave peptide substrates composed of L-amino acids. frontiersin.org

The introduction of a D-amino acid, such as D-phenylalanine in this compound, disrupts the canonical three-dimensional conformation that a protease's active site recognizes. plos.org The side chain of the D-amino acid is oriented differently compared to its L-enantiomer, leading to steric hindrance and improper positioning of the scissile peptide bond relative to the catalytic residues of the enzyme. frontiersin.orgnih.gov

This fundamental mismatch prevents the formation of a stable enzyme-substrate complex, which is a prerequisite for catalysis. oup.com The catalytic machinery of most proteases is designed to accommodate the specific geometry of L-peptides, and the presence of a D-residue effectively makes the peptide a poor or non-substrate. nih.govfrontiersin.org This inherent resistance to proteolysis is a key reason for the increased in vivo stability of therapeutic peptides that incorporate D-amino acids. nih.govmdpi.com

Detailed Enzyme Kinetics of Hydrolysis and Transpeptidation Reactions

Detailed kinetic studies on the hydrolysis of this compound by common proteases are scarce, precisely because it is a poor substrate. For most proteases, the rate of hydrolysis is negligible, and kinetic constants such as Km and kcat cannot be readily determined. nih.govnih.gov

However, in the context of enzymes that can process D-amino acids, such as certain bacterial transpeptidases or D-peptidases, kinetic parameters can be measured. For example, transpeptidases involved in bacterial cell wall synthesis can utilize D-amino acids as both donors and acceptors in cross-linking reactions. nih.govnih.gov In such a system, this compound could potentially act as a nucleophile in a transpeptidation reaction. The efficiency of this process would depend on the specific enzyme and the reaction conditions. google.commdpi.com

The general scheme for a protease-catalyzed reaction is: E + S ⇌ ES → E + P

For a hydrolysis reaction, P would be the constituent amino acids. For a transpeptidation reaction involving a nucleophile (N), the reaction is: E + S ⇌ ES → E-Acyl + P1 E-Acyl + N → E + P2

Where E-Acyl is the acyl-enzyme intermediate. The competition between hydrolysis (deacylation by water) and transpeptidation (deacylation by the nucleophile) is a key aspect of these reactions. google.com The ratio of transpeptidation to hydrolysis can be influenced by factors such as the concentration and pKa of the nucleophile, and the pH of the reaction. google.com While specific kinetic data for this compound is not widely published, studies with similar D-amino acid-containing peptides and specific D-peptidases would provide insights into its potential reactivity. frontiersin.orgmdpi.com

This compound as a Molecular Probe for Enzyme Mechanism Elucidation

Due to its inherent resistance to cleavage by most proteases, this compound and similar D-amino acid-containing peptides can serve as valuable molecular probes to investigate enzyme structure and function. plos.org By incorporating this dipeptide into a larger substrate sequence, researchers can study the importance of stereochemistry at specific positions for enzyme recognition and catalysis. plos.org

For example, replacing an L-amino acid with its D-enantiomer at a putative cleavage site can help to confirm the site's identity and explore the conformational constraints of the enzyme's active site. plos.org If the modified peptide is no longer cleaved, it provides strong evidence for the importance of the L-configuration at that position for substrate binding and hydrolysis.

Furthermore, D-amino acid-containing peptides can be used in inhibitor design. By mimicking the transition state or binding conformation of a substrate while being resistant to cleavage, these peptides can act as competitive inhibitors. lifetein.com.cn The study of how this compound or its derivatives interact with a protease's active site can provide information about the enzyme's subsite specificities and the nature of the binding pocket. This approach has been used to develop protease-resistant therapeutic peptides and to map the active sites of various enzymes. nih.govmdpi.comnih.gov

Interplay with Biological Macromolecules and Ligand Recognition

The interaction of peptides with other biological macromolecules, such as proteins and receptors, is fundamental to many biological processes. The inclusion of a D-amino acid like in this compound can significantly alter these interactions.

Investigations into Peptide-Protein Binding and Recognition Mechanisms

In some cases, the presence of a D-amino acid is essential for biological activity. For example, the opioid peptide dermorphin (B549996) requires a D-alanine at position 2 for its potent activity; the all-L-amino acid version is inactive. mdpi.com This highlights that some receptors have evolved to specifically recognize peptides containing D-amino acids.

The binding of a peptide like this compound to a protein is governed by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. numberanalytics.commdpi.com The D-phenylalanine residue can influence these interactions in several ways:

Conformational Changes: The D-amino acid can induce a specific turn or fold in the peptide backbone, which may be optimal for fitting into a protein's binding pocket. researchgate.net

Altered Side Chain Presentation: The different orientation of the D-phenylalanine side chain can create new contact points with the protein or disrupt existing ones that would be present with an L-phenylalanine. nih.gov

Enhanced Stability: By resisting degradation, the peptide has a longer lifetime to interact with its target protein. nih.gov

Alanine (B10760859) scanning, where individual amino acids are replaced by alanine, is a common technique to probe the contribution of each residue to binding. acs.org A similar approach using D-amino acid substitutions can provide valuable information on the stereochemical requirements for peptide-protein recognition. frontiersin.orgmdpi.com

The table below outlines the types of interactions that govern peptide-protein binding and how the D-amino acid in this compound might influence them.

| Interaction Type | Description | Potential Influence of D-Phe in this compound |

| Hydrophobic Interactions | The nonpolar phenylalanine side chain can interact with hydrophobic pockets on a protein surface. | The altered orientation of the phenyl group may enhance or weaken this interaction depending on the target protein's topology. |

| Hydrogen Bonding | The peptide backbone's amide and carbonyl groups can form hydrogen bonds with the protein. | The D-amino acid can alter the backbone conformation, potentially changing the pattern and strength of hydrogen bonds. mdpi.com |

| Electrostatic Interactions | The terminal amino and carboxyl groups are charged at physiological pH and can form salt bridges with charged residues on the protein. | This is less dependent on the stereochemistry of the internal residue but can be affected by the overall peptide conformation. numberanalytics.com |

| Van der Waals Forces | Weak, short-range attractions between atoms. | The precise fit of the peptide into the binding site, which is crucial for these forces, is directly affected by the D-amino acid's stereochemistry. |

Modulation of Protein Conformation and Functional Activity by Dipeptide Interaction

The interaction of this compound with various proteins and enzymes can lead to significant modulation of their three-dimensional structure (conformation) and their biological function. This modulation is a result of the specific binding of the dipeptide to active or allosteric sites, leading to conformational changes that alter the protein's activity.

Research has shown that the presence of a D-amino acid can significantly affect binding affinity and molecular recognition. Studies comparing diastereomeric sequences have demonstrated that even subtle changes in stereochemistry can lead to considerable differences in binding, with potential for either enhanced or diminished interaction depending on the target protein's architecture. rsc.org The D-phenylalanine residue in this compound contributes to its unique hydrophobic and steric properties, influencing how it fits into protein binding pockets. rsc.org

One of the documented functional activities of the related compound H-D-Phe-Ala is the potent inhibition of specific enzymes. biosynth.com It has been identified as a strong inhibitor of 3-hydroxyacyl coenzyme A dehydrogenase, an essential enzyme in the pathway of fatty acid metabolism. biosynth.com By inhibiting this enzyme, the dipeptide can interfere with metabolic processes. Furthermore, it has been observed to inhibit the production of key metabolic hormones such as insulin (B600854) and glucagon (B607659), indicating its ability to interact with and modulate complex signaling pathways. biosynth.com

The influence of D-amino acids on molecular assembly, a process fundamental to protein conformation, is another area of interest. Research on D-phenylalanine (H-D-Phe-OH) has shown its capacity to alter the self-assembly pathway of L-phenylalanine (H-Phe-OH). researchgate.netfrontiersin.org Specifically, the administration of H-D-Phe-OH can redirect the formation of fibrous amyloid structures into flake-like formations, thereby slowing down the creation of potentially toxic fibrils. researchgate.netfrontiersin.org This principle of modulating aggregation and conformation through D-amino acid interaction may extend to how this compound interacts with proteins prone to aggregation.

The table below summarizes the observed modulatory effects of H-D-Phe-Ala and related D-amino acid compounds on protein and molecular assemblies.

| Interacting Molecule/System | Affected Protein/Process | Observed Effect | Reference |

| H-D-Phe-Ala | 3-hydroxyacyl coenzyme A dehydrogenase | Potent inhibition of enzyme activity. | biosynth.com |

| H-D-Phe-Ala | Hormone Production | Inhibition of insulin and glucagon production. | biosynth.com |

| H-D-Phe-OH | H-Phe-OH Self-Assembly | Converts fibrous formation to flake-like structures, slowing fibril formation. | researchgate.netfrontiersin.org |

| H-Phe-D-Ala-OH (diastereomer) | Synthetic Receptors (Cucurbit[n]urils) | Demonstrates modest changes in binding affinity compared to other stereoisomers, highlighting the role of D-amino acid position in molecular recognition. | rsc.org |

These findings underscore the capacity of this compound to act as a modulator of biological function through direct enzymatic inhibition and potential alteration of protein conformation and assembly. The presence of the D-phenylalanine residue is a key determinant of these unique interactive properties.

H D Phe Ala Oh in Advanced Peptide and Peptidomimetic Design

Rational Design Principles Incorporating D-Amino Acids for Enhanced Properties

The inclusion of D-amino acids, such as the D-phenylalanine in H-D-Phe-Ala-OH, is a key strategy in modern peptide design to overcome the inherent limitations of natural peptides, such as their susceptibility to degradation by proteases. nih.govnih.gov This approach is foundational for developing peptide-based inhibitors and therapeutics with improved pharmacological profiles. nih.gov

Strategies for Modulating Conformational Flexibility and Stability of Peptide Scaffolds

The introduction of D-amino acids into a peptide sequence is a powerful method for modulating its three-dimensional structure. sci-hub.se This modification can induce specific turns or secondary structures that are not favored by L-amino acids alone, thereby reducing the conformational flexibility of the peptide. sci-hub.seresearchgate.net This increased rigidity can lead to a more stable structure that is less prone to enzymatic degradation. nih.govnih.gov

Key strategies for enhancing conformational stability include:

Inducing β-turns: The D-Phe-Ala motif can promote the formation of specific types of β-turns, which are crucial for the biological activity of many peptides. wjarr.com

Enzymatic Resistance: Peptides containing D-amino acids are less recognized by proteases, which are chiral enzymes that primarily act on L-amino acid sequences. nih.govnih.gov This resistance to enzymatic breakdown significantly increases the in vivo half-life of the peptide. frontiersin.org

Cyclization: The incorporation of D-amino acids can facilitate the cyclization of peptides, a common strategy to further constrain the peptide backbone and enhance stability. sci-hub.senih.gov

Design Approaches for Optimizing Receptor Affinity and Selectivity

The conformational control imparted by D-amino acids directly influences a peptide's ability to bind to its target receptor with high affinity and selectivity. researchgate.netacs.org By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, leading to a stronger interaction. mdpi.com

Design approaches leveraging D-amino acids for improved receptor interaction include:

Mimicking Bioactive Conformations: D-amino acids can help to create a peptide structure that closely mimics the conformation of the natural ligand when bound to its receptor. nih.gov

Enhancing Selectivity: Subtle changes in the peptide's shape due to the D-amino acid can lead to preferential binding to one receptor subtype over another, thereby improving selectivity and reducing off-target effects. acs.orgacs.org

Structure-Based Design: Computational modeling and structural biology techniques are used to predict how the incorporation of a D-amino acid will affect the peptide's interaction with its target, allowing for the rational design of more potent and selective ligands. frontiersin.orgcsic.esnih.gov

This compound as a Versatile Building Block in Complex Peptide Architectures

The dipeptide this compound is a valuable building block in the synthesis of complex peptide structures, including cyclic peptides and peptide conjugates. chemimpex.commdpi.com Its unique stereochemistry and the properties of its constituent amino acids make it a versatile tool for creating structurally diverse and functionally optimized molecules. researchgate.netnih.gov

Incorporation into Cyclic Peptides and Peptide Conjugates for Constrained Systems

The D-phenylalanine residue in this compound is particularly useful for inducing turns in peptide chains, a key step in the formation of cyclic peptides. nih.gov Cyclization is a widely used strategy to create conformationally constrained systems with enhanced stability and receptor affinity. sci-hub.senih.gov

Cyclic Peptides: The D-Phe-Ala motif can be incorporated into the backbone of a peptide to facilitate head-to-tail or side-chain cyclization. nih.gov For example, the cyclic pentapeptide cyclo(-Arg-Gly-Asp-D-Phe-Lys-) is a potent and selective inhibitor of the αvβ3 integrin. google.com

Peptide Conjugates: The this compound dipeptide can be incorporated into larger molecules, known as peptide conjugates, to bestow favorable properties. These conjugates can include lipids, polymers, or cytotoxic drugs, where the peptide portion acts as a targeting moiety.

Role in the Development of Structurally Constrained Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved drug-like properties. nih.gov The D-Phe-Ala motif is a key component in the design of such molecules. acs.orgnih.gov By replacing a segment of a natural peptide with a structurally constrained unit containing D-Phe-Ala, it is possible to create a peptidomimetic that retains biological activity while being more resistant to degradation and having better oral bioavailability. nih.govnih.gov

Examples of how the D-Phe-Ala motif is used in peptidomimetics include:

β-Turn Mimetics: The D-Phe-Ala sequence can be part of a larger chemical scaffold designed to mimic a β-turn, a common secondary structure element in proteins that is often involved in molecular recognition. wjarr.com

Constrained Dipeptide Isosteres: The dipeptide can be replaced by a non-peptidic structure that holds the key pharmacophoric groups in the correct orientation for receptor binding. wjarr.comresearchgate.net

Structure-Activity Relationship (SAR) Studies Leveraging the D-Phe-Ala Motif for Functional Modulation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. diva-portal.orgdiva-portal.org The D-Phe-Ala motif has been extensively used in SAR studies to probe the requirements for receptor binding and functional activity. acs.orgdiva-portal.org

By systematically modifying the D-Phe-Ala unit and observing the effects on biological activity, researchers can gain insights into the optimal conformation and chemical features required for a desired pharmacological effect. nih.govnih.gov For instance, replacing the D-phenylalanine with other D-amino acids or modifying the alanine (B10760859) residue can lead to significant changes in potency and selectivity. acs.org

A notable example is the melanocortin system, where the tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 has been the subject of extensive SAR studies. acs.org Modifications at the D-Phe position have led to the development of ligands with varying agonist and antagonist activities at different melanocortin receptor subtypes. acs.org

Interactive Data Table: SAR of Melanocortin Tetrapeptide Analogues

| Compound | Modification at D-Phe position | mMC1R Agonist EC50 (nM) | mMC3R Agonist EC50 (nM) | mMC4R Agonist EC50 (nM) | mMC5R Agonist EC50 (nM) |

| 1 | D-Phe (Lead) | 0.8 | 6.7 | 0.3 | 7.9 |

| 3 | (pI)D-Phe | 1.2 | 25 | 0.8 | 15 |

| 13 | D-Nal(1') | 4.5 | 110 | 1.9 | 24 |

| 15 | D-Nal(2') | 3.2 | 340 (pA2=6.5) | 1.1 (pA2=7.8) | 56 |

| 21 | D-Bip | 0.7 | 18 | 0.4 | 11 |

Data adapted from J Med Chem. 2005;48(22):6990-9. acs.org pA2 indicates antagonist activity.

This table illustrates how substitutions at the D-Phe position in a tetrapeptide template can dramatically alter the pharmacological profile at various melanocortin receptors, highlighting the power of using D-amino acid motifs in SAR studies. acs.org

Bioinformatic and Chemoinformatic Tools for Dipeptide Design

The design of novel peptides and peptidomimetics, such as those incorporating the this compound motif, has been significantly accelerated by the integration of computational tools. nih.gov These bioinformatic and chemoinformatic approaches allow for the in silico prediction of physicochemical properties, biological activity, and structural characteristics, thereby streamlining the design and optimization process. mdpi.com Such tools are invaluable for exploring the vast chemical space of peptides and identifying candidates with desired attributes before undertaking costly and time-consuming experimental synthesis. unibe.ch

Bioinformatic and chemoinformatic strategies can be broadly categorized into ligand-based and target-based approaches. nih.gov Ligand-based methods focus on the peptide itself, analyzing its sequence, structure, or properties, while target-based methods utilize information from the biological target, such as a receptor or enzyme, to guide the design. nih.gov

Sequence-based bioinformatic approaches leverage the amino acid sequence to predict peptide characteristics. mdpi.com Tools in this category often analyze sequences to identify conserved functional motifs or predict properties based on the constituent amino acids. nih.gov For a dipeptide like this compound, these tools can calculate fundamental properties such as isoelectric point, hydrophobicity, and aromaticity. mdpi.com Furthermore, advanced platforms can generate and screen virtual peptide libraries, including those with non-natural D-amino acids, to identify sequences with specific predicted activities. genscript.com

Chemoinformatics provides a bridge between chemical structure and biological activity through the use of molecular descriptors. These descriptors quantify various aspects of a molecule's topology, geometry, and electronic properties. Python toolkits like p2smi and PepFun can convert peptide sequences into chemical notations like SMILES and subsequently calculate a wide range of molecular properties and fingerprints. mdpi.comarxiv.org These descriptors are fundamental to developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological function. For instance, a QSAR model could be trained to predict the binding affinity of dipeptides to a specific receptor based on descriptors calculated for molecules like this compound.

The table below summarizes a selection of computational tools applicable to dipeptide design.

| Tool/Platform | Primary Function | Key Features | Application to Dipeptide Design |

| PepFun | Peptide sequence and structure analysis | Calculates physicochemical properties, predicts conformers, analyzes interactions. mdpi.com | Predicting hydrophobicity, charge, and potential solubility of this compound. mdpi.com |

| p2smi | Peptide-to-SMILES conversion and analysis | Converts FASTA to SMILES, calculates drug-likeness properties (e.g., Lipinski's rules). arxiv.org | Generating a machine-readable chemical structure and assessing the drug-like potential of this compound. arxiv.org |

| GenScript Tools | Peptide library design & property calculation | Generates various peptide libraries (Alanine Scanning, Truncation); calculates molecular weight. genscript.comgenscript.com | Designing libraries based on the this compound scaffold to explore activity landscapes. genscript.com |

| EvoBind | De novo peptide binder design | Uses an AI-driven approach based on sequence information to design novel peptide binders. ardigen.com | Generating variants of this compound to optimize binding to a specific biological target. ardigen.com |

| Machine Learning Models (e.g., SVM, LSTM) | Predictive modeling and generation | Classifies peptides based on activity (e.g., anticancer) and generates novel sequences. jyi.org | Developing a model to predict the biological activity of dipeptides containing D-amino acids. jyi.org |

| pyPept | Peptide 2D and 3D representation | Generates molecular graphs from sequences and allows for custom monomer libraries. arxiv.org | Visualizing the structure of this compound and calculating its physicochemical properties. arxiv.org |

By leveraging these tools, researchers can systematically design and screen dipeptides like this compound. For example, a typical workflow might begin with using a tool like PepFun or the GenScript Peptide Property Calculator to determine the basic physicochemical characteristics based on its sequence. mdpi.comgenscript.com Subsequently, p2smi could be used to generate a SMILES representation for use in more advanced chemoinformatic software. arxiv.org If the goal is to design a binder for a specific protein, a structure-based tool like EvoBind could be employed to suggest modifications to the dipeptide sequence to enhance binding affinity. ardigen.com This computational pre-screening significantly refines the set of candidate molecules, focusing subsequent experimental efforts on those with the highest probability of success.

Q & A

Q. What literature search strategies are recommended to contextualize this compound in enzyme studies?

Advanced Research Questions

Q. How can contradictory data on this compound’s enzyme inhibition efficacy be resolved?

- Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). Conduct dose-response curves under standardized conditions (e.g., 25°C, pH 7.4) and calculate IC50 values using nonlinear regression. Validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity). Use statistical tools like ANOVA to assess inter-study variability .

Q. What experimental designs are optimal for studying this compound’s role in caspase-mediated apoptosis?

- Methodological Answer : Use caspase-3/7 activation assays in cell lines (e.g., HeLa) with this compound as a competitive inhibitor. Include positive controls (e.g., Z-VAD-FMK) and measure apoptosis via flow cytometry (Annexin V/PI staining). For mechanistic insights, combine with siRNA knockdown of target enzymes and monitor cleavage of poly(ADP-ribose) polymerase (PARP) via Western blot .

Q. How can researchers optimize the stability of this compound in aqueous buffers for long-term studies?

- Methodological Answer : Stability is pH-dependent; avoid alkaline conditions (≥pH 9) to prevent hydrolysis. Use lyophilized peptide stored at -20°C. For aqueous solutions, add 0.01% sodium azide to inhibit microbial growth and 1 mM EDTA to chelate metal ions. Monitor degradation via RP-HPLC over 7–14 days under refrigerated (4°C) vs. room-temperature conditions .

Q. What advanced techniques validate the stereochemical integrity of this compound in synthetic batches?

- Methodological Answer : Chiral HPLC with a Crownpak CR(+) column resolves D/L enantiomers. Circular dichroism (CD) spectroscopy at 190–250 nm detects conformational changes. For absolute configuration, X-ray crystallography of co-crystals (e.g., with trypsin) provides definitive proof, though this requires high-purity (>99%) peptide .

Data Analysis & Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: report resin type (e.g., Wang resin), coupling reagents (e.g., HBTU/HOBt), and cleavage duration. In supplementary materials, include raw HPLC/MS chromatograms, NMR spectra, and step-by-step synthesis videos. Use the COSMOS format for electronic lab notebooks to track deviations .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in enzyme kinetics?

- Methodological Answer : Fit data to the Michaelis-Menten model using GraphPad Prism. Compare and values via extra sum-of-squares F-test to assess inhibition type (competitive vs. non-competitive). Bootstrap analysis (≥1000 iterations) quantifies confidence intervals for parameters .

Ethical & Reporting Standards

Q. How can researchers address potential biases in studies involving this compound?

- Methodological Answer : Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Use blinded data collection (e.g., randomize peptide batches in assays). Disclose all conflicts of interest and funding sources in the "Author Statements" section, following Reviews in Analytical Chemistry guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.